Cas no 2229393-28-4 (4-(5-nitropyridin-2-yl)oxane-2,6-dione)

4-(5-ニトロピリジン-2-イル)オキサン-2,6-ジオンは、ニトロ基を有するピリジン環とオキサンジオン構造が結合した特異な化合物です。この分子は、高い反応性を有するニトロ基と環状ジエステル部位を併せ持つため、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、求核置換反応や環化反応への適用性に優れ、複雑な骨格構築に適しています。また、結晶性が良好なため精製工程が簡便であり、安定性にも優れる点が特長です。

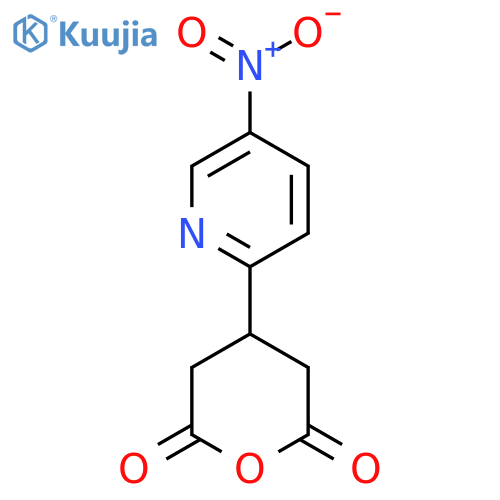

2229393-28-4 structure

商品名:4-(5-nitropyridin-2-yl)oxane-2,6-dione

4-(5-nitropyridin-2-yl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4-(5-nitropyridin-2-yl)oxane-2,6-dione

- 2229393-28-4

- EN300-1783709

-

- インチ: 1S/C10H8N2O5/c13-9-3-6(4-10(14)17-9)8-2-1-7(5-11-8)12(15)16/h1-2,5-6H,3-4H2

- InChIKey: UKNXUBBKNKAZQE-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(C2C=CC(=CN=2)[N+](=O)[O-])CC1=O)=O

計算された属性

- せいみつぶんしりょう: 236.04332136g/mol

- どういたいしつりょう: 236.04332136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 102Ų

4-(5-nitropyridin-2-yl)oxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783709-0.25g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-2.5g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-0.5g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-10.0g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1783709-0.1g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-1.0g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1783709-0.05g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-10g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-1g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1783709-5g |

4-(5-nitropyridin-2-yl)oxane-2,6-dione |

2229393-28-4 | 5g |

$3894.0 | 2023-09-19 |

4-(5-nitropyridin-2-yl)oxane-2,6-dione 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

2229393-28-4 (4-(5-nitropyridin-2-yl)oxane-2,6-dione) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 55290-64-7(Dimethipin)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量